molecular formula C17H16INO3 B248916 Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate

Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate

Cat. No. B248916
M. Wt: 409.22 g/mol
InChI Key: VORWPCHFAHJUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate, also known as IB-MECA, is a potent agonist of the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate exerts its pharmacological effects by binding to and activating the adenosine A3 receptor, which is expressed in various tissues, including immune cells, cancer cells, and the central nervous system. Activation of the adenosine A3 receptor leads to the inhibition of adenylate cyclase and the activation of phospholipase C, resulting in the modulation of various intracellular signaling pathways. Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has been shown to induce apoptosis and inhibit cell proliferation by activating the p53 pathway and the caspase cascade. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and immune function. It has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer cells. Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has also been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has been found to modulate immune function by activating and inhibiting different immune cell types.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its availability in pure form, and its well-characterized mechanism of action. However, Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate also has some limitations, including its potential toxicity at high doses, its poor solubility in aqueous solutions, and its limited stability in biological matrices.

Future Directions

For research on Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate include the development of novel formulations and delivery methods to enhance its bioavailability and reduce its toxicity, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic potential in other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate is a potent agonist of the adenosine A3 receptor with promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Its well-characterized mechanism of action and availability in pure form make it a valuable tool for scientific research. However, further research is needed to fully understand its potential benefits and limitations in clinical settings.

Synthesis Methods

Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate can be synthesized via a multi-step process involving the reaction of 2-iodobenzoic acid with ethyl 4-methyl-3-oxobenzoate, followed by the reaction with ammonia and ethyl chloroformate. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to achieve high yield and purity of Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate.

Scientific Research Applications

Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has been extensively studied for its potential therapeutic applications, particularly in cancer and inflammation. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer cells. Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has also been found to reduce inflammation in animal models of arthritis and colitis. Furthermore, Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis.

properties

Product Name

Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate

Molecular Formula

C17H16INO3

Molecular Weight

409.22 g/mol

IUPAC Name

ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate

InChI

InChI=1S/C17H16INO3/c1-3-22-17(21)12-9-8-11(2)15(10-12)19-16(20)13-6-4-5-7-14(13)18/h4-10H,3H2,1-2H3,(H,19,20)

InChI Key

VORWPCHFAHJUTJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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